molecular formula C13H9NO5 B8801393 2-Nitro-5-phenoxybenzoic acid CAS No. 53202-58-7

2-Nitro-5-phenoxybenzoic acid

Cat. No.: B8801393
CAS No.: 53202-58-7
M. Wt: 259.21 g/mol
InChI Key: ZSNNELPPGKIDBW-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry Research

In the realm of organic synthesis, 2-Nitro-5-phenoxybenzoic acid serves as a valuable intermediate. Its functional groups—the carboxylic acid, the nitro group, and the phenoxy ether linkage—offer multiple reaction sites for chemical modification. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. libretexts.org This electronic effect is a key consideration in the design of synthetic pathways.

Foundational Research Areas Pertaining to Nitro-Substituted Benzoic Acid Derivatives

The study of this compound is built upon a broader foundation of research into nitro-substituted benzoic acid derivatives. These compounds are a well-established class of molecules in organic chemistry. Key research areas include:

Synthesis and Reactivity: A significant body of research focuses on the methods for introducing nitro groups onto the benzoic acid ring and the subsequent chemical transformations of these derivatives. The selective nitration of phenoxybenzoic acids is a common synthetic route. google.com Conventional electrophilic nitrating agents such as a mixture of nitric acid and sulfuric acid are often employed. google.com The reduction of the nitro group to an amino group is another fundamental transformation that opens up pathways to a different class of compounds with varied applications. grafiati.com

Physicochemical Properties: The solubility and acidity of nitro-substituted benzoic acids have been extensively studied. The position of the nitro group on the benzene (B151609) ring significantly impacts the compound's acidity. libretexts.org Research has shown that the solubility of these compounds varies considerably depending on the solvent and temperature, which is crucial information for purification processes like recrystallization. researchgate.net

Biological Activity: Nitro-substituted benzoic acids and their derivatives have been explored for a range of biological activities. Studies have investigated their potential as antimycobacterial agents, with research indicating that compounds with aromatic nitro substitutions show promising activity. grafiati.com The biological effects of various salts and esters of nitro-substituted benzoic acids have also been a subject of investigation. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53202-58-7

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

IUPAC Name

2-nitro-5-phenoxybenzoic acid

InChI

InChI=1S/C13H9NO5/c15-13(16)11-8-10(6-7-12(11)14(17)18)19-9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

ZSNNELPPGKIDBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Nitro 5 Phenoxybenzoic Acid

Historical and Contemporary Approaches to Core Structure Synthesis

Ullmann Ether Synthesis Variants for Phenoxy Linkage Formation

The Ullmann condensation, a copper-catalyzed reaction, remains a cornerstone for the formation of diaryl ethers and is a well-established method for synthesizing the phenoxybenzoic acid core. researchgate.netnih.gov This approach can be executed in two primary ways, each with its own set of procedural nuances.

A classical and direct approach involves the coupling of a substituted phenol (B47542) salt with a halo-nitrobenzoic acid. In this method, the phenoxide, generated by treating the corresponding phenol with a base, acts as a nucleophile, displacing a halogen from an activated aromatic ring of a nitrobenzoic acid derivative. The presence of a copper catalyst is crucial for this transformation to proceed efficiently. researchgate.net

The reaction conditions for this variant of the Ullmann synthesis can be demanding, often requiring high temperatures and polar aprotic solvents. However, advancements in catalyst systems and the exploration of alternative energy sources have led to milder and more efficient protocols. For instance, microwave-assisted Ullmann condensations have been shown to significantly reduce reaction times and improve yields. researchgate.netasianpubs.orgresearchgate.net

Ullmann Synthesis: Substituted Phenol Salts and Halo-Nitrobenzoic Acids

Halo-Nitrobenzoic AcidPhenol SaltCatalystBaseSolventTemperatureTimeYieldReference
5-chloro-2-nitrobenzoic acidSodium p-cresolateCopper powder-PyridineReflux-- researchgate.net
2-chlorobenzoic acidPhenolCopper sulfate (B86663)K2CO3Dry media (Microwave)-ShortHigh researchgate.net

An alternative Ullmann strategy involves the reaction of a hydroxybenzoic acid salt with a substituted phenyl halide. This approach is particularly useful when the desired substitution pattern on the phenoxy group is more readily available on a phenyl halide starting material. In a specific example, the disalt of 3-hydroxybenzoic acid has been reacted with 3-chloro-4-halobenzotrifluoride to produce the corresponding phenoxybenzoic acid, which can then be nitrated to the final product. researcher.life

This method also typically requires a copper catalyst and can be subject to long reaction times and high temperatures. The choice between this and the preceding method often depends on the commercial availability and cost of the starting materials.

Ullmann Synthesis: Hydroxybenzoic Acid and Substituted Phenyl Halides

Hydroxybenzoic AcidSubstituted Phenyl HalideCatalystBaseSolventTemperatureTimeYieldReference
3-hydroxybenzoic acid3,4-dichlorobenzotrifluoride-Potassium carbonateDimethylsulfoxide140-145 °C4 days85% (of phenoxybenzoic acid) researcher.life

Oxidation-Nitration Sequences for Aromatic Ring Functionalization

An alternative and often commercially preferred route to 2-Nitro-5-phenoxybenzoic acid involves the initial synthesis of a phenoxytoluene derivative, followed by a two-step functionalization sequence: oxidation of the methyl group to a carboxylic acid and subsequent nitration of the aromatic ring. rsc.org

The oxidation of the methyl group of a phenoxytoluene to a carboxylic acid is a critical step in this synthetic strategy. Various catalytic systems have been developed to achieve this transformation with high efficiency and selectivity, avoiding over-oxidation or degradation of the diaryl ether core.

One effective method utilizes a cobalt catalyst, often in conjunction with a bromide promoter and a hydrogen peroxide activator, in a protic solvent like acetic acid. asianpubs.org This system allows the reaction to proceed at atmospheric pressure and moderate temperatures. Other catalytic systems for the oxidation of 3-phenoxytoluene (B42325) to 3-phenoxybenzaldehyde, a precursor to the acid, have also been reported, including those based on platinum group metals. nih.govgoogle.com

Catalytic Oxidation of Phenoxytoluenes

Phenoxytoluene DerivativeOxidantCatalyst SystemSolventTemperatureYield of Phenoxybenzoic AcidReference
3-(2-chloro-4-trifluoromethylphenoxy)tolueneMolecular oxygenCobalt acetate (B1210297) tetrahydrate, Sodium bromide, Hydrogen peroxideAcetic acid90-110 °C96.1% asianpubs.org
3-phenoxytolueneAir---Low conversion to aldehyde, acid as byproduct nih.gov

The final step in this sequence is the electrophilic nitration of the phenoxybenzoic acid intermediate. This reaction introduces the nitro group onto the aromatic ring. The regioselectivity of this nitration is crucial for obtaining the desired 2-nitro isomer. The phenoxy group is an ortho, para-director, and the carboxylic acid group is a meta-director. In the case of 3-phenoxybenzoic acid, the directing effects of both substituents favor nitration at the positions ortho and para to the phenoxy group and meta to the carboxylic acid group.

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. researcher.life The reaction conditions, such as temperature and the concentration of the nitrating agents, are carefully controlled to maximize the yield of the desired 2-nitro isomer and minimize the formation of other isomers and byproducts. The presence of the deactivating carboxylic acid group generally requires forcing conditions for the nitration to proceed.

Electrophilic Nitration of Phenoxybenzoic Acids

Phenoxybenzoic Acid DerivativeNitrating AgentSolvent/Co-solventTemperatureProductYieldReference
3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid70% Nitric acid, Acetic anhydride, Sulfuric acidMethylene (B1212753) chloride~20 °C5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid- researcher.life
3-phenoxybenzoic acidNitric acid/Sulfuric acid-0-70 °CThis compound- rsc.org

Stepwise Assembly from Readily Available Precursors (e.g., m-Cresol)

A commercially advantageous method for producing this compound and its derivatives utilizes m-cresol (B1676322) as a starting material. googleapis.com This approach is favored due to the lower cost of m-cresol compared to substituted benzoic acids and a more efficient initial coupling reaction. googleapis.com The synthesis proceeds through a sequence of four primary steps:

Alkali Metal Salt Formation: The process begins by converting m-cresol into its corresponding alkali metal salt. googleapis.com

Ullmann Ether Synthesis: The m-cresol salt is then reacted with a substituted phenyl halide, such as 1,2-dichloro-4-trifluoromethylbenzene or 1,2,4-trichlorobenzene, in an Ullmann ether synthesis. googleapis.com This coupling reaction produces an intermediate, 3-(substituted-phenoxy)toluene. googleapis.com This reaction is typically faster and results in a liquid product that is easier to separate than methods starting with benzoic acid reactants. googleapis.com

Oxidation: The methyl group of the 3-(substituted-phenoxy)toluene intermediate is oxidized using air or molecular oxygen to form the corresponding 3-(substituted-phenoxy)benzoic acid. googleapis.com

Nitration: In the final step, the 3-(substituted-phenoxy)benzoic acid is nitrated to introduce a nitro group at the 2-position, yielding the final product, 2-nitro-5-(substituted-phenoxy)benzoic acid. googleapis.com

Catalytic Systems and Enhancements in Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, enabling key transformations like oxidation and carbon-oxygen bond formation with greater efficiency.

Transition metals are crucial for both the coupling and oxidation stages of the synthesis.

Copper Catalysis in Ullmann Condensation: The Ullmann condensation, a key reaction for forming the diaryl ether linkage, traditionally uses copper powder or copper salts as a catalyst. researchgate.net This reaction couples a phenol derivative with a halogenated benzoic acid. researchgate.net For instance, the synthesis of 2-phenoxybenzoic acids can be achieved by reacting 2-chlorobenzoic acid with a phenol derivative in the presence of anhydrous copper sulfate. researchgate.net Copper(I) iodide (CuI) is also employed as a catalyst in conjunction with a base like cesium carbonate (Cs2CO3) in toluene (B28343) for the synthesis of 2-phenoxybenzoic acids from substituted methyl 2-iodobenzoates and phenols. mdpi.com

Cobalt-Catalyzed Oxidation: The oxidation of the 3-(substituted-phenoxy)toluene intermediate to 3-(substituted-phenoxy)benzoic acid is effectively carried out in the presence of a cobalt compound. googleapis.com A specific system utilizes a cobalt catalyst, promoted by a bromide source and activated by hydrogen peroxide, to facilitate the oxidation of phenoxytoluenes to phenoxybenzoic acids. google.com This method is advantageous as it can be performed under moderate temperatures and at atmospheric pressure. google.com

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions and improve yields. In the context of phenoxybenzoic acid synthesis, microwave irradiation has been successfully applied to the Ullmann condensation. researchgate.net This method offers significant advantages over conventional heating by providing rapid, immediate, and homogenous heating. researchgate.netoatext.com

Research has shown that irradiating a mixture of a 2-chlorobenzoic acid derivative, a phenol derivative, anhydrous potassium carbonate, and anhydrous copper sulfate in a domestic microwave oven can produce substituted 2-phenoxybenzoic acid derivatives in high yields and short reaction times. researchgate.net For example, a yield of 83% for 2-phenoxybenzoic acid was obtained after just 3 minutes of irradiation at 560 W. researchgate.net This technique can often be performed under solvent-free conditions, further enhancing its efficiency and environmental friendliness. researchgate.netoatext.com The use of microwave assistance can reduce reaction times from hours under conventional heating to mere minutes. nih.govresearchgate.net

ReactionCatalyst/MethodTemperature (°C)TimeYield (%)Reference
Ullmann CondensationCopper SulfateN/A (Microwave)3 min83 researchgate.net
Ullmann CondensationCopper SulfateN/A (Microwave)3-10 minHigh researchgate.net
AminationNone (Microwave)80-1205-30 minup to >99 nih.gov

Optimization of Reaction Conditions and Solvent Systems

The efficiency and outcome of the synthesis are highly dependent on reaction parameters such as temperature, pressure, and the solvent system employed.

Temperature is a critical factor in the synthesis of this compound and its precursors.

Coupling Reaction: The Ullmann coupling reaction is typically carried out at elevated temperatures, generally ranging from about 80°C to 200°C, with a preferred range of 140°C to 180°C. googleapis.com Classical Ullmann conditions often require harsh temperatures between 120–250°C over extended periods. researchgate.net

Oxidation Reaction: The cobalt-catalyzed oxidation of 3-(substituted-phenoxy)toluene can be performed at moderate temperatures, between 50°C and 150°C. googleapis.com One specific process heats the solution to 90°C before initiating the reaction with oxygen and hydrogen peroxide. google.com This oxidation can be conducted at atmospheric pressure, which is advantageous for industrial-scale production. google.com

Nitration Reaction: The final nitration step is performed at a controlled temperature, typically between 0°C and 70°C, to manage the exothermic nature of the reaction and ensure regioselectivity. googleapis.com

The choice of solvent is crucial for facilitating the reaction and ensuring good yields.

Aprotic Solvents for Coupling: The Ullmann ether synthesis is effectively carried out in an aprotic organic solvent. Suitable solvents include dimethylformamide (DMF), dimethylacetamide, dimethylsulfoxide (DMSO), and sulfolane. googleapis.com

Co-solvents in Nitration: During the nitration of 3-(substituted-phenoxy)benzoic acid, a co-solvent can be used to improve the reaction medium. googleapis.com Chlorinated hydrocarbons such as ethylene (B1197577) dichloride, methylene dichloride, chloroform, or perchloroethylene are advantageously employed for this purpose. googleapis.com

Solvent-Free Methodologies: To create more environmentally friendly processes, solvent-free or "dry media" conditions have been developed, particularly in conjunction with microwave-assisted synthesis. researchgate.net For the Ullmann condensation, a mixture of the solid reactants can be triturated and irradiated directly, eliminating the need for a high-boiling solvent. researchgate.net This approach not only reduces waste but also simplifies the work-up procedure. researchgate.netoatext.com


Chemical Transformations and Derivatization of 2 Nitro 5 Phenoxybenzoic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization, allowing for the introduction of various functionalities to alter the molecule's physicochemical properties and biological activity.

Esterification of the carboxylic acid moiety in 2-nitro-5-phenoxybenzoic acid is a fundamental transformation for scaffold modification. This reaction is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, or by converting the carboxylic acid to a more reactive species like an acyl chloride followed by reaction with an alcohol. These methods allow for the introduction of a wide array of alkyl or aryl groups, thereby modifying the lipophilicity, steric bulk, and electronic properties of the parent molecule. For instance, the synthesis of various benzoic acid esters has been explored as a strategy to develop new chemical entities. nih.gov The preparation of glycerol esters of nitrobenzoic acids, for example, can be accomplished by heating the nitrobenzoic acid with glycerol in the presence of an acid esterification catalyst. google.com Furthermore, the development of 2-nitrophenyl esters of organic acids and carboxylic polymers has been reported. researchgate.net

ReactantReagent/CatalystProductPurpose of Modification
This compoundAlcohol / Acid Catalyst2-Nitro-5-phenoxybenzoate esterAlter lipophilicity and steric properties
This compoundThionyl chloride, then Alcohol2-Nitro-5-phenoxybenzoate esterIntroduce diverse functional groups
Nitrobenzoic acidGlycerol / Acid CatalystGlycerol nitrobenzoateEnhance potential for further derivatization

Hydrazide derivatives are synthesized by reacting the corresponding ester with hydrazine hydrate. uobaghdad.edu.iqniscpr.res.in These hydrazides can then serve as precursors for the synthesis of hydrazones by reacting with various aldehydes and ketones. hygeiajournal.com The synthesis of a series of 2-phenoxybenzoic acid hydrazides has been reported, with some compounds showing significant biological activity. researchgate.net

Derivative TypeSynthetic MethodKey ReagentsPotential Applications
AmidesAcyl chloride route or direct couplingThionyl chloride, Amines, Coupling agentsPharmaceutical and agrochemical synthesis
HydrazidesReaction with hydrazine hydrateMethyl/Ethyl ester, Hydrazine hydratePrecursors for hydrazones and other heterocycles
HydrazonesCondensation of hydrazides with aldehydes/ketonesHydrazide, Aldehyde/KetoneDevelopment of biologically active compounds

The formation of salts of this compound is a straightforward yet crucial transformation for improving its handling and reactivity. googleapis.com Treatment of the carboxylic acid with an appropriate base, such as an alkali metal hydroxide (e.g., sodium hydroxide), results in the formation of the corresponding carboxylate salt. google.combloomtechz.com These salts often exhibit increased solubility in aqueous media, which can be advantageous for certain reaction conditions and for formulation purposes. For example, alkali metal salts, particularly the sodium salt, are often used in commercial applications as aqueous concentrate solutions. googleapis.comgoogle.com The formation of salts can also facilitate subsequent derivatization reactions by providing a more nucleophilic carboxylate anion.

Salt TypeBase UsedKey Advantages
Sodium SaltSodium HydroxideIncreased aqueous solubility, ease of handling
Potassium SaltPotassium HydroxideImproved processability
Other Alkali Metal SaltsCorresponding HydroxidesTailoring of physical properties

Transformations of the Nitro Group

The nitro group of this compound is a key functional group that can undergo several important transformations, significantly expanding the synthetic utility of the parent molecule.

The reduction of the nitro group to an amino group is one of the most valuable transformations of this compound. This conversion yields 2-amino-5-phenoxybenzoic acid, a versatile intermediate for the synthesis of a wide range of compounds. google.com Various reducing agents can be employed for this purpose, with the choice of reagent depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel, as well as the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. masterorganicchemistry.comcommonorganicchemistry.com Selective reduction of the nitro group in the presence of other reducible functionalities can be achieved using specific reagents like tin(II) chloride or sodium sulfide. commonorganicchemistry.comniscpr.res.in The resulting amino group can then be further modified, for example, by conversion to an amide, to modulate its electronic properties and reactivity. masterorganicchemistry.com

Reducing AgentReaction ConditionsKey Features
H2, Pd/CCatalytic hydrogenationHigh efficiency, but can reduce other functional groups
Fe, HClAcidic mediumCost-effective and widely used
SnCl2Mild conditionsSelective for nitro group reduction
Zn, AcOHMild acidic conditionsUseful in the presence of other reducible groups

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr) reactions. tcichemicals.comwikipedia.org This activation is most pronounced at the positions ortho and para to the nitro group. chemistrysteps.commsu.edu In the case of this compound, the presence of the nitro group facilitates the displacement of a suitable leaving group on the ring by a nucleophile. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is stabilized by the electron-withdrawing nature of the nitro group. chemistrysteps.com This reactivity allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, onto the aromatic ring, providing a pathway to a diverse array of substituted derivatives. google.commdpi.com

Reactions at the Phenoxy Moiety and Aromatic Rings

The reactivity of the phenoxy group and the associated aromatic rings in this compound is a cornerstone of its chemical utility. These reactions facilitate the creation of diverse molecular structures with potential applications in various fields of chemistry.

Intramolecular Cyclization to Fused Heterocyclic Systems (e.g., Xanthones)

A significant transformation of this compound and its derivatives is the intramolecular cyclization to form xanthones, a class of oxygen-containing heterocyclic compounds. This reaction is a form of intramolecular Friedel-Crafts acylation, a powerful tool for constructing polycyclic systems. masterorganicchemistry.comwikipedia.org The process typically involves the activation of the carboxylic acid group, often by converting it to an acyl chloride or by using a strong acid catalyst, which then allows for an electrophilic attack on the electron-rich phenoxy ring to form the fused tricyclic xanthone core.

The cyclization is commonly achieved by heating the 2-phenoxybenzoic acid derivative in the presence of a dehydrating agent and catalyst such as concentrated sulfuric acid or polyphosphoric acid (PPA). masterorganicchemistry.comneliti.com For instance, the cyclization of 2-phenoxybenzoic acid using sulfuric acid as a catalyst has been reported to produce xanthone in high yield. neliti.com While specific examples detailing the cyclization of this compound are not abundant in readily available literature, the general principles of this transformation are well-established. The presence of the electron-withdrawing nitro group on the benzoic acid ring is expected to influence the reactivity and may necessitate specific reaction conditions to achieve efficient cyclization.

Table 1: General Conditions for Intramolecular Cyclization of 2-Phenoxybenzoic Acid Derivatives

Starting MaterialCatalyst/ReagentProductYield (%)
2-Phenoxybenzoic acidSulfuric acidXanthone86.11 neliti.com
Substituted 2-phenoxybenzoic acidsPolyphosphoric acid (PPA)Substituted XanthonesVariable

Modifications and Substitutions on the Phenoxyl Ring

The phenoxyl ring of this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The nature and position of these substituents can significantly alter the chemical and physical properties of the molecule. The directing effects of the ether oxygen (ortho, para-directing) and the existing substituents on both rings play a crucial role in determining the regioselectivity of these reactions.

Common electrophilic substitution reactions that can be applied to the phenoxyl ring include nitration and halogenation. byjus.combyjus.com For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com Halogenation, such as bromination or chlorination, can be carried out using the respective halogen in the presence of a Lewis acid catalyst. byjus.com

While a patent describes the nitration of 3-(substituted-phenoxy)benzoic acid to yield 2-nitro-5-(substituted-phenoxy)benzoic acid, this involves substitution on the benzoic acid ring. googleapis.com Specific literature detailing the direct substitution on the phenoxyl ring of this compound is limited, but the general principles of electrophilic aromatic substitution on substituted phenols and diphenyl ethers provide a strong basis for predicting the outcomes of such reactions. byjus.commsu.edu The interplay of the activating ether group and the deactivating effects of other substituents will govern the position of the incoming electrophile.

Regioselective Functionalization and Advanced Coupling Reactions

Modern organic synthesis heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high precision. For a molecule like this compound, which possesses multiple potential reaction sites, regioselective functionalization is key to creating complex and well-defined derivatives. Advanced, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions are powerful tools for achieving such selective modifications. researchgate.net

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is particularly noteworthy. rsc.orgresearchgate.net The presence of a nitro group on the aromatic ring, as in this compound, can be compatible with this reaction, and in some cases, the nitro group itself can act as a leaving group in what is known as denitrative coupling. To utilize this compound in Suzuki-Miyaura reactions, it would typically first be converted to an aryl halide or triflate.

The Heck reaction provides a method for the arylation of alkenes. byjus.com A derivative of this compound, such as an iodinated or brominated version, could serve as the aryl halide partner in this reaction. The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, offers another avenue for the functionalization of this compound derivatives. wikipedia.orgrsc.org

While specific examples of these advanced coupling reactions on this compound itself are not extensively documented in the reviewed literature, the established methodologies for these reactions on nitroarenes and other substituted aromatic compounds provide a clear framework for their application. researchgate.net The choice of catalyst, ligands, and reaction conditions would be critical in achieving the desired regioselectivity and yield.

Table 2: Overview of Potential Advanced Coupling Reactions for this compound Derivatives

ReactionReactant 1 (from this compound)Reactant 2Catalyst SystemProduct Type
Suzuki-MiyauraAryl halide or triflate derivativeOrganoboron compoundPalladium catalyst + BaseBiaryl derivative
HeckAryl halide derivativeAlkenePalladium catalyst + BaseSubstituted alkene
SonogashiraAryl halide derivativeTerminal alkynePalladium and Copper catalysts + BaseAryl-alkyne derivative

Mechanistic Investigations and Reaction Dynamics of 2 Nitro 5 Phenoxybenzoic Acid Transformations

Elucidation of Reaction Pathways for Key Synthetic Steps

The formation of 2-nitro-5-phenoxybenzoic acid is not a single reaction but a multi-step process. The primary transformations include the formation of a diaryl ether linkage, the introduction of a nitro group onto the aromatic ring, and potential subsequent reactions such as decarboxylation.

The creation of the phenoxy ether bond in diaryl ethers is a critical step. While the Williamson ether synthesis is a common method for forming ethers, its application to aryl halides is often inefficient. masterorganicchemistry.com A more relevant and historically significant method for synthesizing diaryl ethers is the Ullmann condensation. This reaction typically involves the coupling of an alkali metal salt of a phenol (B47542) with an aryl halide in the presence of a copper catalyst.

Proposed methods for preparing 2-nitro-5-(substituted-phenoxy) benzoic acids have utilized the Ullmann ether synthesis reaction. googleapis.com The mechanism, though not fully resolved, is thought to involve the formation of an organocopper intermediate.

Key Steps in the Ullmann Condensation:

Oxidative Addition: A copper(I) catalyst reacts with the aryl halide to form a copper(III) intermediate.

Salt Exchange: The phenoxide salt coordinates with the copper center.

Reductive Elimination: The C-O bond is formed as the diaryl ether product is eliminated, regenerating the copper(I) catalyst.

The reaction conditions, such as temperature, solvent, and the nature of the copper catalyst (e.g., Cu(I) salts, copper powder, or copper complexes with ligands), significantly influence the reaction rate and yield.

The introduction of the nitro group onto the 3-phenoxybenzoic acid precursor is a classic example of an electrophilic aromatic substitution (EAS) reaction. rushim.ru This transformation is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid". rushim.ru

The role of sulfuric acid is to act as a catalyst by protonating nitric acid, which leads to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺). byjus.commasterorganicchemistry.comchemistrysteps.com This nitronium ion is the active electrophile that attacks the electron-rich aromatic ring. masterorganicchemistry.comyoutube.com

The mechanism proceeds in two main stages after the formation of the electrophile:

Electrophilic Attack: The π-electron system of the 3-phenoxybenzoic acid ring acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com

Deprotonation: A weak base in the mixture, such as water or the hydrogen sulfate (B86663) ion (HSO₄⁻), removes a proton from the carbon atom bearing the newly attached nitro group. byjus.commasterorganicchemistry.com This restores the aromaticity of the ring, yielding the final nitroaromatic product.

The reaction is exothermic and requires careful temperature control; higher temperatures can increase the chance of multiple nitrations occurring. byjus.comchemistrysteps.com

Table 1: Mechanistic Steps of Aromatic Nitration

Step Description Reactants Intermediate/Product
1 Formation of Electrophile HNO₃ + 2H₂SO₄ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
2 Nucleophilic Attack 3-Phenoxybenzoic acid + NO₂⁺ Resonance-stabilized sigma complex
3 Deprotonation Sigma complex + H₂O This compound + H₃O⁺

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a significant reaction in organic chemistry. While not always a primary step in the synthesis of this compound, understanding this process is vital as it can be a competing side reaction or a subsequent transformation under certain conditions. The mechanism of decarboxylation can vary significantly depending on the substrate and reaction conditions.

For many aromatic carboxylic acids, decarboxylation can be promoted by heat or catalysis. Recent studies on hydroxybenzoic acid derivatives have shown that multifunctional catalysts, such as bimetallic nanoparticles on supported ionic liquid phases, can facilitate selective decarboxylation. nih.gov In some systems, the reaction proceeds through a concerted mechanism involving a cyclic transition state, particularly if a group capable of hydrogen bonding is ortho to the carboxylic acid. masterorganicchemistry.com

Alternative mechanisms have also been proposed, including radical pathways. For instance, the decarboxylative nitration of α,β-unsaturated carboxylic acids is believed to involve a free radical process. chemrevlett.com In other cases, metal-catalyzed decarboxylation may proceed through the formation of an organometallic intermediate, followed by protonolysis or another terminating step. The decarboxylation of 2-amino-thiazole-5-carboxylic acids has been shown to proceed through either a unimolecular decarboxyprotonation or a bimolecular protiodecarboxylation mechanism, depending on the acidity of the medium. rsc.org

Role of Electronic and Steric Effects on Reactivity and Selectivity

In electrophilic aromatic substitution reactions like nitration, the existing substituents on the benzene (B151609) ring profoundly influence both the rate of reaction (reactivity) and the position of the incoming electrophile (regioselectivity).

In the case of the 3-phenoxybenzoic acid precursor:

Carboxyl Group (-COOH): This group is strongly deactivating and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack.

Phenoxy Group (-OPh): This group is activating and an ortho, para-director. The oxygen atom donates electron density to the ring via resonance, stabilizing the sigma complex intermediate when the attack occurs at the ortho and para positions.

The nitration of 3-phenoxybenzoic acid results in the nitro group primarily entering the 2-position. This outcome is a result of the interplay between these electronic effects. The positions ortho and para to the activating phenoxy group are C6 and C4. The positions meta to the deactivating carboxyl group are C2 and C6. The C6 position is activated by the phenoxy group and directed by the carboxyl group, making it a likely site. However, the C2 position, while only directed by the carboxyl group, is also a potential site.

Steric effects also play a crucial role. The bulky phenoxy group can sterically hinder the approach of the nitronium ion to the adjacent C6 position. This steric hindrance can make the attack at the less crowded C2 position more favorable, leading to the formation of this compound as a major product. Studies on substituted nitrobenzene (B124822) derivatives have shown that steric hindrance can inhibit the resonance interaction between the nitro group and the aromatic system. researchgate.net

Catalytic Cycle Analysis and Catalyst Deactivation Studies

Catalysts are essential in several steps related to the synthesis of this compound, from the Ullmann condensation to potential oxidation or decarboxylation steps. The efficiency and longevity of these catalysts are critical for industrial applications.

Catalytic Cycle Analysis: A patent for a related process describes the oxidation of a 3-(substituted-phenoxy)-toluene to 3-(substituted-phenoxy)benzoic acid in the presence of a cobalt compound. googleapis.com In such aerobic oxidations, the cobalt catalyst typically cycles between its Co(II) and Co(III) oxidation states. The Co(III) species initiates the reaction by abstracting a hydrogen atom from the toluene (B28343) methyl group, generating a benzyl radical. This radical then reacts with oxygen, leading to a series of steps that ultimately form the carboxylic acid and regenerate the active catalyst.

Catalyst Deactivation: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. researchgate.net It is an inevitable process in most catalytic reactions. The mechanisms of deactivation are diverse and depend on the catalyst, reactants, and reaction conditions.

Common modes of deactivation include:

Poisoning: The strong, irreversible chemisorption of impurities from the feedstock onto the active sites of the catalyst. For instance, sulfur or phosphorus compounds present in reactants can act as poisons for metal-based catalysts. researchgate.netcore.ac.uk

Coking or Fouling: The deposition of carbonaceous materials on the catalyst surface, which can block active sites and pores. researchgate.net

Sintering: The thermal agglomeration of small metal crystallites on a support into larger ones, leading to a decrease in the active surface area. This is often accelerated by high reaction temperatures. researchgate.net

Phase Transformation: Changes in the chemical nature of the catalyst itself. For example, a supported metal oxide might undergo a phase change to a less active form, or the support material could transform, as seen in the conversion of alumina to aluminum phosphate, leading to pore blockage. core.ac.uk

In the context of the synthesis of this compound, a copper catalyst used in the Ullmann reaction could be deactivated by sintering at high temperatures or by poisoning from impurities in the aryl halide or phenoxide reactants. Similarly, a cobalt oxidation catalyst could be deactivated by the formation of inactive cobalt complexes or by poisoning.

Table 2: Common Catalyst Deactivation Mechanisms

Deactivation Mechanism Description Potential Example in Synthesis
Poisoning Irreversible binding of impurities to active sites. Sulfur impurities in reactants poisoning a copper or cobalt catalyst.
Coking Deposition of carbonaceous material on the catalyst surface. Polymerization of organic side-products on the catalyst during oxidation.
Sintering Thermal agglomeration of catalyst particles, reducing surface area. Growth of copper particles at high temperatures during Ullmann condensation.
Phase Transformation Chemical change of the catalyst or support to an inactive form. Oxidation of an active metal catalyst to an inactive oxide state.

Spectroscopic Characterization and Structural Elucidation of 2 Nitro 5 Phenoxybenzoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic compounds. For 2-Nitro-5-phenoxybenzoic acid, both ¹H and ¹³C NMR would provide crucial data for structural assignment.

In the ¹H NMR spectrum, distinct signals are expected for each unique proton environment. The carboxylic acid proton (-COOH) would appear as a highly deshielded singlet, typically far downfield (>10 ppm), due to the acidic nature and hydrogen bonding potential. The protons on the two aromatic rings would resonate in the aromatic region (approximately 7.0-8.5 ppm). The protons on the nitro-substituted ring are expected to be more deshielded than those on the phenoxy ring due to the strong electron-withdrawing nature of the nitro group. The specific splitting patterns (e.g., doublet, triplet, doublet of doublets) would depend on the coupling between adjacent protons, allowing for precise assignment of each proton on the rings.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The carbonyl carbon of the carboxylic acid would be found significantly downfield (around 165-175 ppm). The aromatic carbons would appear in the 110-160 ppm range. The carbon atom directly attached to the nitro group (C-2) would be highly deshielded, while the carbons of the phenoxy group would have chemical shifts influenced by the ether oxygen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
-COOH > 10.0 Singlet
Aromatic H (Nitro-ring) 7.5 - 8.5 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
-COOH 165 - 175
C-NO₂ 145 - 155
C-O (Ether) 150 - 160

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is invaluable for identifying the specific functional groups present in a molecule.

The IR spectrum of this compound would be dominated by characteristic absorption bands. A very broad band would be observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed through hydrogen bonding. researchgate.net The carbonyl (C=O) stretch of the carboxylic acid would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. The nitro group (-NO₂) would be identified by two strong absorption bands: an asymmetric stretching vibration near 1520-1560 cm⁻¹ and a symmetric stretching vibration near 1345-1385 cm⁻¹. nist.gov The C-O-C asymmetric stretch of the diaryl ether linkage is expected around 1230-1270 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would be seen in the 1400-1600 cm⁻¹ region. chemicalbook.com

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the symmetric nitro stretch and the aromatic ring vibrations are often strong and well-defined, aiding in the confirmation of these structural features. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Broad, Strong
Carboxylic Acid C=O Stretch 1700 - 1725 Strong
Nitro Group Asymmetric NO₂ Stretch 1520 - 1560 Strong
Nitro Group Symmetric NO₂ Stretch 1345 - 1385 Strong
Diaryl Ether C-O-C Asymmetric Stretch 1230 - 1270 Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₉NO₅), HRMS would provide an exact mass measurement with high accuracy (typically to within 0.001 Da), allowing for unambiguous confirmation of the molecular formula. researchgate.net

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns that further support the proposed structure. Under collision-induced dissociation (CID), the molecular ion of this compound would be expected to fragment in predictable ways. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or related species like HNO₂. researchgate.net Fragmentation of the carboxylic acid could involve the loss of water (H₂O) or carbon dioxide (CO₂). Cleavage of the ether bond could also occur, leading to fragments corresponding to the phenoxy and nitrobenzoic acid moieties.

Table 4: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₃H₉NO₅
Theoretical Exact Mass 259.0481 g/mol

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule. This technique provides insights into the conjugated systems and chromophores present. The UV-Vis spectrum of this compound would be characterized by absorptions arising from π→π* and n→π* electronic transitions within the aromatic rings and the nitro group. nist.govuni-muenchen.de

The presence of the nitro group, a strong chromophore, conjugated with the benzene (B151609) ring is expected to result in strong absorption bands in the UV region. The phenoxy group and the carboxylic acid group, as auxochromes, would modify the position and intensity of these absorptions. Typically, nitroaromatic compounds exhibit strong absorptions around 250 nm, which can be attributed to π→π* transitions. Weaker n→π* transitions, originating from the lone pairs on the oxygen atoms of the nitro and carbonyl groups, may appear at longer wavelengths (around 350 nm) with lower intensity. uni-muenchen.deresearchgate.net

X-ray Crystallography for Three-Dimensional Structural Analysis of Related Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of related compounds provides a powerful model for understanding its likely solid-state conformation.

If suitable crystals could be grown, X-ray diffraction analysis would provide a wealth of information. It would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsion angles. For instance, the analysis would reveal the dihedral angle between the two aromatic rings, indicating the degree of twist around the ether linkage. It would also show the planarity of the nitro and carboxylic acid groups relative to the benzene ring to which they are attached. Furthermore, the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups (likely forming dimers) and potential π–π stacking between the aromatic rings. researchgate.net

Computational Chemistry and Molecular Modeling of 2 Nitro 5 Phenoxybenzoic Acid Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like 2-Nitro-5-phenoxybenzoic acid. DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. hakon-art.com

Key aspects of the electronic structure are revealed by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap generally signifies a more reactive species. For this compound, the presence of the electron-withdrawing nitro group (-NO₂) is expected to lower the energy of the LUMO, enhancing the molecule's electrophilic character.

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). In this compound, negative potential is anticipated around the oxygen atoms of the nitro and carboxyl groups, while positive potential would be located near the acidic hydrogen of the carboxyl group.

ParameterDescriptionPredicted Influence on this compound
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Primarily located on the electron-rich phenoxy and benzene (B151609) rings.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Expected to be low due to the strong electron-withdrawing nitro group, indicating a good electron acceptor.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; a key indicator of chemical reactivity and stability.A moderately small gap would suggest significant chemical reactivity.
Molecular Electrostatic Potential (MEP)Visualizes the electrostatic potential on the electron density surface, indicating sites for electrophilic and nucleophilic attack.Negative regions (red/yellow) are expected over the nitro and carbonyl oxygens; positive regions (blue) near the carboxylic proton.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, offering insights into conformational flexibility and intermolecular interactions that are not accessible from static models. nih.gov

For this compound, a molecule with several rotatable bonds, MD simulations are particularly useful for exploring its conformational landscape. The key degrees of freedom include rotation around the ether linkage (C-O-C) connecting the two aromatic rings and the bond connecting the carboxylic acid group to its parent ring. MD simulations can identify the most stable, low-energy conformations and the energy barriers that separate them. This information is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules, such as biological receptors or crystal lattice neighbors. biorxiv.orgresearchgate.net

Prediction of Reaction Energetics and Transition States

Computational chemistry provides essential tools for mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction energetics and the identification of transition states. By calculating the energies of reactants, intermediates, products, and transition states, a detailed reaction profile can be constructed. This profile is fundamental to understanding the feasibility of a reaction (thermodynamics) and its rate (kinetics).

For reactions involving this compound, such as its synthesis, degradation, or metabolic pathways, these calculations can elucidate the step-by-step mechanism. The transition state is the highest energy point along the reaction coordinate between a reactant and a product. Its structure and energy determine the activation energy of the reaction, which is a key factor in the reaction rate.

While specific transition state calculations for this compound are not broadly published, data for structurally related compounds can provide context. For example, experimental thermochemical data for the gas-phase acidity of 2-Nitrobenzoic acid, a core component of the target molecule, have been determined. nist.gov

Reaction Thermochemistry Data for 2-Nitrobenzoic Acid (Gas Phase) nist.gov
QuantityValueUnitsMethod
ΔrH°1388 ± 9.2kJ/molG+TS
ΔrG°1357 ± 8.4kJ/molIMRE

Note: Data shown is for the related compound 2-Nitrobenzoic acid. ΔrH° refers to the standard enthalpy of reaction, and ΔrG° refers to the standard Gibbs free energy of reaction for proton dissociation.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values calculated from the electronic structure of a molecule that quantify its reactivity. These descriptors, derived from DFT calculations, provide a quantitative basis for structure-reactivity relationships. rasayanjournal.co.inru.nl They are categorized as either global, describing the molecule as a whole, or local, describing specific atomic sites within the molecule.

Global reactivity descriptors are calculated from the energies of the frontier orbitals (HOMO and LUMO). These include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). hakon-art.com

Chemical Potential (μ) indicates the tendency of electrons to escape from a system.

Chemical Hardness (η) measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher value indicates a better electrophile. Given its nitro group, this compound is expected to have a significant electrophilicity index.

Local reactivity descriptors, such as Fukui functions, identify which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. scielo.org.za This allows for the prediction of regioselectivity in chemical reactions.

DescriptorFormulaSignificance for Reactivity
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Measures the ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to charge transfer. A large value indicates high stability.
Electrophilicity Index (ω)ω = μ² / (2η) where μ = -χQuantifies the electrophilic character of a molecule.
Fukui Functions(∂ρ(r)/∂N)v(r)Identifies the most reactive sites within a molecule for specific types of attack.

Applications in Advanced Organic Synthesis As a Versatile Building Block

Precursor in Pharmaceutical Intermediates and Lead Compound Synthesis

The molecular architecture of 2-Nitro-5-phenoxybenzoic acid makes it an important building block in medicinal chemistry for the synthesis of pharmaceutical intermediates and the discovery of new lead compounds.

The this compound framework acts as a foundational scaffold for generating novel molecular structures with potential therapeutic value. By modifying its functional groups, chemists can construct libraries of compounds for biological screening. For example, the carboxylic acid can be converted into esters, amides, or other functional groups, while the nitro group can be reduced to an amine, which then serves as a handle for further derivatization. This strategy has been effectively employed to create new chemical entities, such as those explored for tyrosinase inhibition, where phenolic compounds with related scaffolds like 2-phenylbenzo[d]oxazole have been investigated. chemicalbook.com The core structure provides a rigid backbone from which different substituents can be systematically introduced to explore structure-activity relationships (SAR) and optimize biological activity.

Chemical probes are essential small-molecule tools for studying protein function and biological pathways. mdpi.comsigmaaldrich.com While direct application of this compound as a chemical probe is not extensively documented, its structural motifs are present in compounds designed for such purposes. For instance, the related compound 2-nitro-5-thiocyanatobenzoic acid is utilized as a cyanylating reagent to modify recombinant proteins at their C-terminus, a key step in the semi-synthesis of ubiquitin-based chemical probes. orientjchem.org This highlights the utility of the nitrobenzoic acid scaffold in creating reactive molecules capable of covalently binding to or labeling biological targets, thereby enabling the investigation of complex cellular processes. The development of such probes is crucial for target validation in drug discovery. sigmaaldrich.com

Table 1: PAI-1 Inhibitory Activity of this compound Analogs
CompoundTargetReported Activity (IC50)Reference
Inhibitor 35PAI-13.4 µM ajol.info
Inhibitor 36PAI-13.2 µM ajol.info
Inhibitor 37PAI-12.4 µM ajol.info
Tiplaxtinin (3.9)PAI-12.7 µM researchgate.net

Intermediate in Agrochemical Development

In the field of agrochemicals, this compound and its derivatives have been identified as valuable intermediates for the development of new crop protection agents, particularly herbicides.

Patents have disclosed the use of 2-Nitro-5-(substituted-phenoxy) benzoyl derivatives as compounds with both pre- and post-emergence herbicidal activity. nih.gov The core structure is chemically modified to produce a range of derivatives, including esters, thioesters, and amides, which are effective against various weeds. nih.gov The synthesis involves leveraging the carboxylic acid function to create these active molecules. This demonstrates the utility of the this compound scaffold as a foundational element for discovering and optimizing new herbicidal compounds.

Table 2: Types of Herbicidal Derivatives from this compound
Derivative ClassGeneral StructureApplicationReference
Substituted Phenyl EstersR-COO-Ar'Pre- and Post-emergence Herbicide nih.gov
Phenyl ThioestersR-COS-Ar'Pre- and Post-emergence Herbicide nih.gov
Heterocyclic EstersR-COO-HetPre- and Post-emergence Herbicide nih.gov
Substituted AmidesR-CONR'R''Pre- and Post-emergence Herbicide nih.gov
Hydroxyalkanoic Acid EstersR-COO-(CH₂)n-COOHHerbicide scialert.net
Note: R represents the 2-Nitro-5-phenoxyphenyl group. Ar', Het, R', R'', and n represent various substituents and chains as described in the patent literature.

Utility in Material Science Applications Through Derivatization

While direct applications of this compound in material science are not extensively documented, its chemical structure suggests potential for use as a building block for functional materials through derivatization. The presence of the aromatic rings, the polar nitro group, and the reactive carboxylic acid group allows for its incorporation into larger molecular or polymeric structures.

For example, related benzoic acid derivatives are fundamental components in the synthesis of thermotropic liquid crystals. The rigid core and potential for forming hydrogen-bonded dimers are key features for creating mesophases. Similarly, nitro-substituted aromatic compounds, specifically nitroanilines, serve as precursors for azo dyes used to color polymer fibers like polyester (B1180765) and nylon. ajol.info The synthesis involves diazotization of the amino group (which can be obtained by reducing the nitro group of a precursor) followed by coupling with an electron-rich species. researchgate.net Given these precedents, this compound could potentially be modified for use in the synthesis of specialty polymers, dyes, or other advanced materials where its specific electronic and structural properties could be advantageous.

Building Block for Heterocyclic Compounds

This compound has emerged as a valuable and versatile starting material in the field of organic synthesis, particularly for the construction of various heterocyclic compounds. Its unique molecular architecture, featuring a nitro group, a phenoxy substituent, and a carboxylic acid moiety, provides multiple reactive sites that can be strategically manipulated to achieve intramolecular cyclizations, leading to the formation of complex polycyclic systems. The interplay between these functional groups allows for the synthesis of diverse heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science.

The primary strategy for utilizing this compound as a heterocyclic building block involves the reductive cyclization of the nitro group. The reduction of the nitro functionality to an amino group in situ generates a key intermediate, 2-amino-5-phenoxybenzoic acid. This intermediate is primed for subsequent intramolecular reactions, typically involving the newly formed amino group and the neighboring carboxylic acid or the phenoxy ring, to forge new heterocyclic rings.

One of the prominent applications of this strategy is in the synthesis of phenoxazin-1-ones . The synthesis proceeds via the reduction of the nitro group of this compound to an amine. This is often achieved using various reducing agents, such as sodium dithionite (B78146) or catalytic hydrogenation. The resulting 2-amino-5-phenoxybenzoic acid can then undergo an intramolecular cyclization. Under specific reaction conditions, often involving an oxidizing agent, the amino group can attack the phenoxy ring, leading to the formation of the tricyclic phenoxazinone core. The reaction is believed to proceed through an oxidative coupling mechanism, where the electron-rich phenoxy ring is activated towards nucleophilic attack by the amino group.

Another important class of heterocyclic compounds accessible from this compound derivatives are acridones . The synthesis of the acridone (B373769) scaffold typically involves the formation of an N-phenylanthranilic acid intermediate. While not a direct cyclization of this compound itself, its structural motif is central. For instance, a related precursor, formed via an Ullmann condensation between a 2-halobenzoic acid and a 4-nitroaniline, can be subjected to cyclization. The key step is the intramolecular Friedel-Crafts acylation, where the carboxylic acid is activated and attacks the adjacent aromatic ring to form the central carbonyl-containing ring of the acridone. The nitro group in such precursors can be a crucial element for modifying the electronic properties of the resulting acridone or for further functionalization.

The versatility of this compound as a building block is further highlighted by its potential to be transformed into other heterocyclic systems through various synthetic manipulations. The strategic positioning of the nitro, phenoxy, and carboxylic acid groups allows for a range of intramolecular cyclization strategies, making it a valuable precursor for the synthesis of diverse and complex heterocyclic molecules.

Detailed Research Findings

Heterocyclic SystemSynthetic StrategyKey IntermediatesReagents/Conditions
Phenoxazin-1-ones Reductive Cyclization2-Amino-5-phenoxybenzoic acid1. Reduction (e.g., Na2S2O4, H2/Pd-C) 2. Oxidative Cyclization
Acridones Intramolecular AcylationN-(nitrophenyl)anthranilic acids1. Ullmann Condensation 2. Cyclization (e.g., PPA, H2SO4)

Environmental Fate and Biotransformation Pathways of 2 Nitro 5 Phenoxybenzoic Acid Academic Perspective

Microbial Degradation Studies and Bioremediation Potential

The microbial degradation of 2-Nitro-5-phenoxybenzoic acid is not extensively documented, but the biotransformation of its core chemical moieties, a nitroaromatic portion and a phenoxybenzoic acid portion, has been studied in various microorganisms. These studies provide a foundation for understanding its potential for bioremediation. The persistence of nitrophenols in the environment is a concern due to their toxicity researchgate.net. However, bioremediation approaches, particularly those involving bacteria, are considered effective for their removal researchgate.net.

While specific strains capable of degrading this compound have not been identified, research on analogous compounds suggests that certain bacterial genera possess the necessary enzymatic machinery. For instance, Arthrobacter sp. strain SPG has been shown to utilize 2-nitrobenzoate (B253500) as its sole source of carbon and energy nih.govnih.gov. Similarly, Pseudomonas putida has demonstrated the ability to degrade p-nitrophenol nih.govresearchgate.net. Strains of Pseudomonas and Alcaligenes are known to degrade 2,4-D (2,4-dichlorophenoxyacetic acid), a compound containing a phenoxy group nih.gov. Fungi such as Aspergillus niger and Eurotium cristatum have also been identified as degraders of 3-phenoxybenzoic acid nih.gov. These findings suggest that species within Arthrobacter, Pseudomonas, and various fungal genera could be potential candidates for the bioremediation of this compound.

Table 1: Microbial Strains with Potential for this compound Degradation (Based on Analogous Compounds)

Microbial StrainDegraded CompoundReference
Arthrobacter sp. SPG2-Nitrobenzoate nih.govnih.gov
Pseudomonas putidap-Nitrophenol nih.govresearchgate.net
Pseudomonas sp.2,4-D nih.gov
Alcaligenes sp.2,4-D nih.gov
Aspergillus niger3-Phenoxybenzoic acid nih.gov
Eurotium cristatum3-Phenoxybenzoic acid nih.gov

The enzymatic degradation of this compound can be inferred from the pathways of its structural analogs. For the nitroaromatic component, two primary bacterial degradation strategies exist: oxidative and reductive pathways nih.gov.

In an oxidative pathway, as seen in the degradation of 2-nitrobenzoate by Arthrobacter sp. SPG, the initial step involves a monooxygenase that replaces the nitro group with a hydroxyl group, releasing nitrite (B80452) nih.govnih.gov. The resulting intermediate is further hydroxylated to catechol, which then undergoes ring cleavage by a dioxygenase nih.govnih.gov.

A reductive pathway, on the other hand, involves the reduction of the nitro group to a hydroxylamino group and then to an amino group nih.gov. This is followed by enzymatic reactions that lead to ring cleavage nih.gov.

For the phenoxybenzoic acid moiety, degradation likely involves the cleavage of the ether bond, a common step in the breakdown of phenoxyalkanoic acid herbicides.

Based on these pathways, a hypothetical degradation route for this compound could involve initial denitration to form 2-hydroxy-5-phenoxybenzoic acid, followed by cleavage of the ether linkage to yield catechol and 2-hydroxy-5-carboxy-phenyl ether. These intermediates would then be funneled into central metabolic pathways.

Table 2: Potential Enzymatic Degradation Pathway and Metabolites of this compound

StepProposed ReactionKey Enzyme TypePotential Intermediate(s)Reference (Analogous Pathway)
1Oxidative removal of the nitro groupMonooxygenase2-hydroxy-5-phenoxybenzoic acid, Nitrite nih.govnih.gov
2Cleavage of the ether linkageEtherase/DioxygenaseCatechol, 2-hydroxy-5-carboxy-phenyl ether nih.gov
3Aromatic ring cleavageDioxygenasecis,cis-muconic acid nih.govnih.gov

Photochemical Transformation and Environmental Half-Life Studies

The photochemical fate of this compound in the environment is likely influenced by its nitroaromatic structure. Nitroaromatic compounds are known to be constituents of brown carbon aerosols and can be formed through atmospheric photochemical reactions nih.gov.

In aqueous environments, the direct photolysis of nitroaromatic compounds can occur, though the efficiency is influenced by the surrounding water molecules which can quench the excited state nih.gov. The presence of natural photosensitizers like nitrate (B79036), nitrite, and chromophoric dissolved organic matter (CDOM) can lead to indirect photochemistry rsc.org. The photolysis of nitrate and nitrite in water can generate hydroxyl radicals and nitrogen dioxide, which can react with aromatic compounds rsc.orgnih.gov.

The environmental half-life of nitrophenols in water can vary significantly, ranging from one to eight days in freshwater and from 13 to 139 days in seawater cdc.gov. In soil, the half-life of 2-nitrophenol (B165410) under aerobic conditions is estimated to be around 12 days cdc.gov. The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days cdc.gov.

Specific photoproducts of this compound have not been reported. However, the photodegradation of nitrobenzene (B124822) in the vapor phase is known to produce p-nitrophenol and nitrosobenzene (B162901) nih.gov. In aqueous solutions, the degradation of nitroaromatic compounds through the UV-H₂O₂ process has been studied, indicating that advanced oxidation processes can effectively break down these molecules rsc.org. The photodegradation of 2-nitrophenol in the presence of a TiO2 catalyst has been shown to be effective, especially under acidic conditions bioenergiadlaregionu.eu.

Environmental factors such as pH and the wavelength of light can significantly impact the photodegradation of nitroaromatic compounds. The photochemical reactivity of nitrite-containing solutions, which can contribute to the transformation of aromatic compounds, increases as the pH decreases nih.gov. The photodegradation of 2-phenylbenzimidazole-5-sulfonic acid, another aromatic compound, in the presence of TiO2 was found to be most effective at a pH of 3 bioenergiadlaregionu.eu. The wavelength of light is also crucial, as direct photolysis requires the compound to absorb sunlight rsc.org.

Analytical Monitoring of Transformation Products in Environmental Matrices

The monitoring of this compound and its transformation products in environmental matrices like soil and water would likely employ methods developed for other nitroaromatic and phenoxybenzoic acid compounds.

For nitroaromatic compounds in soil, gas chromatography with electron capture detection (GC-ECD) is a sensitive method dtic.mil. High-performance liquid chromatography-mass spectrometry (HPLC-MS) is another powerful technique for the analysis of nitrophenol compounds in soil, offering rapid and accurate results ykcs.ac.cn.

For the analysis of phenoxybenzoic acid derivatives, which could be metabolites of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used technique acs.org. This method is often used for the analysis of pesticide metabolites in biological and environmental samples acs.org. Sample preparation techniques such as solid-phase extraction (SPE) are typically employed to concentrate the analytes and remove interfering substances from the matrix researchgate.net.

Table 3: Analytical Techniques for Monitoring Structurally Similar Compounds in Environmental Matrices

Analytical TechniqueTarget Analyte ClassEnvironmental MatrixReference
Gas Chromatography-Electron Capture Detector (GC-ECD)Nitroaromatic explosivesSoil dtic.mil
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)NitrophenolsSoil ykcs.ac.cn
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Phenoxybenzoic acids (pyrethroid metabolites)Water, Urine acs.org

Future Research Directions and Emerging Paradigms in 2 Nitro 5 Phenoxybenzoic Acid Research

Green Chemistry and Sustainable Synthesis Methodologies

Traditional nitration processes, often relying on a mixture of nitric and sulfuric acids, present considerable environmental and safety challenges, including the use of corrosive reagents and the generation of acidic waste. rsc.orgnih.gov Future research into the synthesis of 2-Nitro-5-phenoxybenzoic acid will increasingly focus on green chemistry principles to mitigate these issues.

Key areas of development include:

Eco-friendly Nitrating Agents: A significant shift is expected towards the adoption of milder and more sustainable nitrating agents. Dinitrogen pentoxide (DNP, N₂O₅) is a promising alternative that can be used almost stoichiometrically, drastically reducing acidic waste. nih.gov Other innovative reagents, such as those based on recyclable organic scaffolds like saccharin, are being developed to act as precise and controllable sources of nitronium ions under solvent-minimized conditions. rsc.org

Alternative Reaction Media: The use of environmentally benign solvents is a cornerstone of green synthesis. Research may explore the use of liquefied gases, such as 1,1,1,2-tetrafluoroethane (B8821072) (TFE), as a reusable reaction medium for nitration, which can be easily recovered and recycled. nih.gov

Energy-Efficient Activation: Non-traditional activation methods are being explored to reduce the energy consumption of chemical processes. signicent.com Methodologies such as microwave-assisted synthesis and mechanochemistry (ball milling) can lead to shorter reaction times and higher yields while minimizing or eliminating the need for conventional solvents. rsc.orgresearchgate.net

Table 1: Comparison of Traditional vs. Green Nitration Methodologies
ParameterTraditional Method (Mixed Acid)Emerging Green Methods
ReagentsConcentrated HNO₃/H₂SO₄ nih.govDinitrogen pentoxide, N-nitro-saccharin rsc.orgnih.gov
SolventsOften requires excess acid as solventLiquefied gases (TFE), minimal or no solvent (mechanochemistry) rsc.orgnih.gov
Waste GenerationLarge volumes of acidic waste nih.govMinimal, with potential for reagent recycling rsc.org
Energy InputOften requires heating/cooling over long periodsReduced reaction times via microwave or mechanical energy researchgate.net
SafetyHigh risk due to corrosive and hazardous reagents researchgate.netImproved safety with milder, more stable reagents researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is central to modern chemical synthesis, offering pathways to greater efficiency and selectivity. For the synthesis of this compound, where precise placement of the nitro group is critical, the development of advanced catalytic systems is a key research frontier.

Future efforts will likely concentrate on:

Solid Acid Catalysts: To replace corrosive liquid acids like sulfuric acid, research is moving towards solid acid catalysts such as zeolites and sulfated zirconia. researchgate.net These materials are non-corrosive, recyclable, and can offer enhanced regioselectivity due to their defined pore structures. researchgate.net

Biocatalysis: The use of enzymes for chemical transformations represents a paradigm shift towards highly selective and environmentally friendly processes. solubilityofthings.com Nature provides multiple strategies for aromatic nitration, and enzymes like the bacterial cytochrome P450 TxtE, which can install a nitro group with high regioselectivity, could be engineered for substrates like 5-phenoxybenzoic acid. nih.gov Electroenzymatic approaches that combine electrochemistry with enzymes may further enhance efficiency and avoid the need for expensive cofactors. acs.org

Transition Metal Catalysis: While traditional nitration is an electrophilic substitution, transition metal-catalyzed methods are emerging that allow for nitration under different mechanistic pathways, potentially offering alternative selectivities and functional group tolerances. nih.gov

Integration of Machine Learning and Artificial Intelligence in Synthetic Design

Emerging applications in this domain include:

Reaction Prediction and Optimization: ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, including yield and selectivity. beilstein-journals.orgnih.gov This predictive power can guide chemists in selecting the optimal conditions (e.g., catalyst, solvent, temperature) for the nitration of 5-phenoxybenzoic acid, minimizing trial-and-error experimentation. beilstein-journals.org

De Novo Synthetic Route Design: AI-powered platforms can propose novel synthetic pathways for a target molecule. mdpi.com By analyzing the structure of this compound, these tools can suggest retrosynthetic disconnections and identify more efficient or sustainable routes than those currently known.

Discovery of Novel Reagents and Catalysts: Generative AI models are being used to design new molecules with desired properties. nih.gov This approach could be applied to create novel catalysts or nitrating agents specifically tailored for high efficiency and selectivity in the synthesis of complex nitroaromatic compounds.

Table 2: Impact of AI and Machine Learning on Synthetic Chemistry
Application AreaTraditional ApproachAI/ML-Driven Approach
Route DesignBased on established literature and chemist's intuitionAutomated generation of novel and diverse synthetic routes mdpi.com
Condition OptimizationTime-consuming, one-variable-at-a-time experimentationRapid, multi-parameter optimization using predictive models beilstein-journals.org
Reaction Outcome PredictionQualitative estimation based on experienceQuantitative prediction of yield and byproducts nih.gov
Catalyst DiscoverySerendipitous discovery or incremental modificationDe novo design of catalysts with tailored properties nih.gov

Development of Highly Functionalized Derivatives for Advanced Applications

The true value of a chemical building block like this compound lies in its potential for conversion into a diverse array of functionalized derivatives. Future research will focus on leveraging its structure to create novel molecules for advanced applications in pharmaceuticals, materials science, and agrochemicals.

Key research directions include:

Pharmaceutical Intermediates: The nitro group is a versatile functional group that can be reduced to an amine, which is a key step in the synthesis of many pharmaceutically active compounds. frontiersin.orgnih.gov The phenoxybenzoic acid scaffold is also present in various bioactive molecules. researchgate.netnih.gov Research will likely target the synthesis of novel amides, esters, and heterocyclic derivatives with potential therapeutic properties.

Advanced Polymers: Benzoic acid derivatives are important monomers for high-performance polymers. The presence of both a phenoxy and a nitro group on the aromatic ring could be exploited to synthesize specialty polymers with unique thermal, electronic, or mechanical properties.

Late-Stage Functionalization: Modern synthetic methods enable the precise modification of complex molecules at a late stage. scitechdaily.com Future work could involve developing methods for the selective functionalization of the aromatic rings of this compound, allowing for the rapid generation of a library of analogs for screening in various applications.

Comprehensive Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques

A deep understanding of reaction mechanisms is crucial for controlling reaction outcomes and designing more efficient processes. The electrophilic aromatic nitration mechanism, while well-studied, still presents complexities, particularly for highly substituted substrates. masterorganicchemistry.comresearchgate.net

Future research will employ a combination of advanced techniques to elucidate the precise mechanism for the formation of this compound:

In Situ Spectroscopic Analysis: Techniques such as NMR and Raman spectroscopy can be used to monitor the reaction in real-time, identifying key intermediates like the nitronium ion and resonance-stabilized arenium ions (σ-complexes). youtube.comaiinmr.com This allows for a direct observation of the reaction pathway as it occurs.

Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for studying reaction mechanisms. researchgate.net These computational models can be used to calculate the energy profiles of different potential pathways, determine the structures of transition states, and rationalize the observed regioselectivity of the nitration reaction on the 5-phenoxybenzoic acid substrate.

Mass Spectrometry Studies: Gas-phase studies using techniques like ion cyclotron resonance mass spectrometry can provide fundamental insights into the intrinsic reactivity of the nitronium ion with the aromatic substrate, helping to distinguish between different mechanistic possibilities, such as the classical polar mechanism versus a single-electron transfer (SET) mechanism. researchgate.net

By integrating these advanced analytical and computational tools, researchers can build a comprehensive picture of the nitration process, enabling more rational and precise control over the synthesis of this compound and its derivatives.

Q & A

Q. How do substituents on the phenoxy ring alter the compound’s electronic properties and applications?

  • Methodology : Introduce electron-donating (e.g., -OCH₃) or withdrawing (e.g., -CF₃) groups and study effects via cyclic voltammetry (redox potential) or UV-Vis (absorption shifts). Substituents modulate reactivity in catalysis or material science applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.